2'-Deoxy-N6-phenoxyacetyladenosine: A Technical Guide for Researchers
2'-Deoxy-N6-phenoxyacetyladenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-N6-phenoxyacetyladenosine is a chemically modified purine (B94841) nucleoside analog that plays a significant role in oligonucleotide synthesis and holds potential as an anticancer agent. As a derivative of 2'-deoxyadenosine, it is utilized as a protected building block in the solid-phase synthesis of custom DNA sequences, where the phenoxyacetyl group serves as a temporary protecting moiety for the exocyclic amine of adenine (B156593). Beyond its application in nucleic acid chemistry, its structural similarity to endogenous nucleosides suggests potential interactions with various cellular processes, including DNA synthesis and apoptosis, making it a compound of interest in cancer research and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and potential biological activities, supported by experimental methodologies and data.
Chemical and Physical Properties
2'-Deoxy-N6-phenoxyacetyladenosine is characterized by the presence of a phenoxyacetyl group attached to the N6 position of the adenine base. This modification is crucial for its application in oligonucleotide synthesis as it prevents unwanted side reactions during the automated chemical synthesis process.
| Property | Value |
| Chemical Formula | C₁₈H₁₉N₅O₅ |
| Molecular Weight | 385.37 g/mol |
| CAS Number | 110522-74-2 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Role in Oligonucleotide Synthesis
The primary application of 2'-Deoxy-N6-phenoxyacetyladenosine is as a phosphoramidite (B1245037) building block in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group on the N6-amino group of deoxyadenosine (B7792050) is base-labile and can be removed under mild conditions, which is advantageous for the synthesis of oligonucleotides containing sensitive modifications.
Experimental Protocol: Incorporation into Oligonucleotides
Objective: To incorporate 2'-Deoxy-N6-phenoxyacetyladenosine into a custom DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
2'-Deoxy-N6-phenoxyacetyladenosine-3'-CE Phosphoramidite
-
Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA synthesizer
Methodology:
-
Phosphoramidite Preparation: Dissolve the 2'-Deoxy-N6-phenoxyacetyladenosine phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer.
-
Synthesis Cycle: The incorporation follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain on the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the 2'-Deoxy-N6-phenoxyacetyladenosine phosphoramidite with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine mixture).
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide to be added to the sequence.
Experimental Protocol: Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Oligonucleotide bound to CPG support
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Potassium carbonate in methanol (B129727) (for ultra-mild deprotection)
Methodology:
-
Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide or AMA and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection:
-
Standard Deprotection: Heat the vial containing the oligonucleotide and ammonium hydroxide at 55°C for 8-16 hours. This removes the phenoxyacetyl group from the adenine bases and the cyanoethyl groups from the phosphate backbone.[1][2]
-
Mild Deprotection: For oligonucleotides with sensitive modifications, a milder deprotection strategy is recommended. Incubate the oligonucleotide with a 0.05 M solution of potassium carbonate in anhydrous methanol at room temperature for 4-6 hours.[1] This condition effectively removes the phenoxyacetyl protecting group.[1]
-
-
Work-up: After deprotection, evaporate the ammonia (B1221849) or methanolic solution. The resulting oligonucleotide can be purified using methods such as HPLC or gel electrophoresis.
dot
Caption: Workflow for oligonucleotide synthesis incorporating 2'-Deoxy-N6-phenoxyacetyladenosine.
Potential Biological Activity as an Anticancer Agent
As a deoxyadenosine analog, 2'-Deoxy-N6-phenoxyacetyladenosine is of interest for its potential cytotoxic effects on cancer cells. Deoxyadenosine analogs are known to interfere with DNA synthesis and induce apoptosis.[3] While specific studies on the N6-phenoxyacetyl derivative are limited, the biological activities of related N6-substituted adenosine (B11128) analogs provide insights into its potential mechanisms of action.[4][5][6]
Inhibition of DNA Synthesis
Deoxyadenosine analogs can be phosphorylated intracellularly to their triphosphate forms, which can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. This incorporation can lead to chain termination or disrupt the normal process of DNA replication, ultimately inhibiting cell proliferation.
Induction of Apoptosis
Many nucleoside analogs, including deoxyadenosine derivatives, have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][6] The mechanisms can be multifaceted, involving the activation of caspase cascades, disruption of mitochondrial function, and the induction of DNA damage responses.[3] N6-benzyladenosine, a structurally related compound, has been shown to induce apoptosis linked to the activation of caspase-3.[6]
dot
Caption: Postulated mechanism of action for 2'-Deoxy-N6-phenoxyacetyladenosine in inducing apoptosis.
Future Directions
Further research is warranted to fully elucidate the biological activities of 2'-Deoxy-N6-phenoxyacetyladenosine. Key areas for future investigation include:
-
Quantitative Cytotoxicity Studies: Determining the IC50 values of 2'-Deoxy-N6-phenoxyacetyladenosine against a panel of cancer cell lines to assess its potency and selectivity.
-
Mechanism of Action Studies: Detailed investigation into its effects on DNA synthesis, cell cycle progression, and the specific signaling pathways involved in apoptosis induction.
-
In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models.
-
Spectroscopic Characterization: Comprehensive analysis using NMR and mass spectrometry to provide a complete dataset for this compound.
The development of novel nucleoside analogs remains a promising avenue in cancer therapy. A thorough understanding of the chemical and biological properties of compounds like 2'-Deoxy-N6-phenoxyacetyladenosine is essential for advancing their potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
